molecular formula C16H9NO2 B184693 chromeno[4,3-b]quinolin-6-one CAS No. 5100-81-2

chromeno[4,3-b]quinolin-6-one

Cat. No.: B184693
CAS No.: 5100-81-2
M. Wt: 247.25 g/mol
InChI Key: BYLOQNYQAMIHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-1Benzopyrano[4,3-b]quinolin-6-one is a heterocyclic compound that combines the structural features of benzopyran and quinoline. This compound is known for its potential biological activities, particularly in the field of medicinal chemistry. The fusion of benzopyran and quinoline moieties in a single molecule imparts unique chemical and biological properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6H-1Benzopyrano[4,3-b]quinolin-6-one involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines in the presence of silica sulfuric acid . Another method utilizes ultrasound-mediated, catalyst-free conditions to achieve the synthesis . The reaction typically proceeds through a condensation mechanism, forming the desired heterocyclic structure.

Industrial Production Methods

While specific industrial production methods for 6H-1Benzopyrano[4,3-b]quinolin-6-one are not extensively documented, the scalable synthesis often involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. The use of environmentally friendly and cost-effective reagents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6H-1Benzopyrano[4,3-b]quinolin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzopyranoquinoline scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzopyranoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

6H-1

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-1Benzopyrano[4,3-b]quinolin-6-one is unique due to its specific fusion of benzopyran and quinoline, which imparts distinct chemical reactivity and biological activity. Its ability to selectively target cancer cells and induce apoptosis makes it a promising candidate for further research and development in medicinal chemistry.

Properties

CAS No.

5100-81-2

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

chromeno[4,3-b]quinolin-6-one

InChI

InChI=1S/C16H9NO2/c18-16-12-9-10-5-1-3-7-13(10)17-15(12)11-6-2-4-8-14(11)19-16/h1-9H

InChI Key

BYLOQNYQAMIHJQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4OC3=O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.